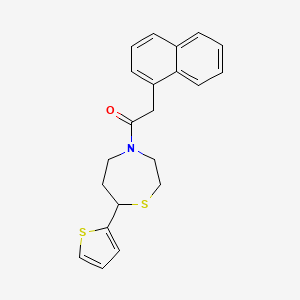
2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique structure and properties, making it a promising candidate for various research studies. In
Aplicaciones Científicas De Investigación
Chemosensors for Metal Ions
A study by Gosavi-Mirkute et al. (2017) involved synthesizing and characterizing compounds structurally similar to "2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone" for the purpose of detecting transition metal ions. These compounds showed selectivity towards Cu2+ ions, changing color upon complexation, and demonstrated low detection limits for these ions (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized a series of compounds, including ones structurally related to the query compound, to explore their anticonvulsant activities. The study validated a pharmacophoric model for anticonvulsant activity and established structure-activity relationships among the synthesized compounds (Rajak et al., 2010).
Photophysical Properties
Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives, including compounds similar to the query compound, and investigated their photophysical properties. The study examined how solvent polarity affects the photophysical properties of these compounds, providing insights into their potential applications in materials science (Pannipara et al., 2017).
Propiedades
IUPAC Name |
2-naphthalen-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS2/c23-21(15-17-7-3-6-16-5-1-2-8-18(16)17)22-11-10-20(25-14-12-22)19-9-4-13-24-19/h1-9,13,20H,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJRGHVBVMYYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

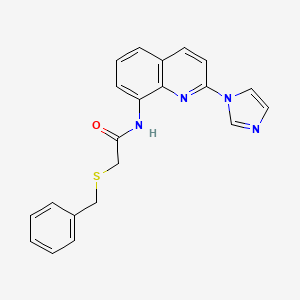
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)
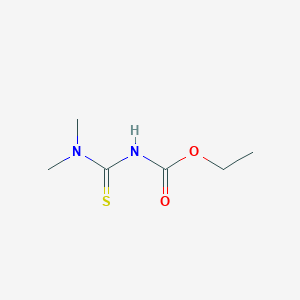
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2583564.png)
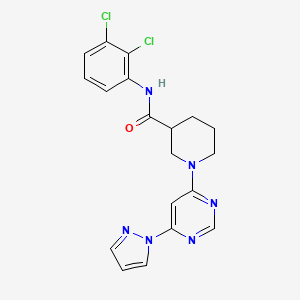
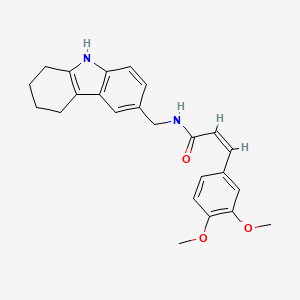
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2583567.png)

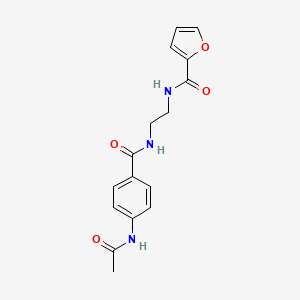
![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)

![2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine](/img/structure/B2583580.png)